molecular formula C8H9ClN2O B2696688 [(2-Chlorophenyl)methyl]urea CAS No. 4654-63-1

[(2-Chlorophenyl)methyl]urea

Cat. No.: B2696688
CAS No.: 4654-63-1
M. Wt: 184.62
InChI Key: HHMVBUXOIGWQAQ-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl]urea is an organic compound with the molecular formula C8H9ClN2O. It is also known as N-(2-chlorobenzyl)urea. This compound is characterized by the presence of a chlorophenyl group attached to a urea moiety. It is a white crystalline solid that is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of [(2-Chlorophenyl)methyl]urea are not fully understood due to limited research. It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some urea derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions

Cellular Effects

The cellular effects of this compound are also not well-studied. It is known that urea derivatives can influence cell function. For example, some urea derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that urea derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methyl]urea typically involves the reaction of 2-chlorobenzylamine with isocyanates or phosgene. One common method is the reaction of 2-chlorobenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of triphosgene as a safer alternative to phosgene is often preferred due to its stability and ease of handling . The reaction is typically carried out in an organic solvent such as dichloromethane, with triethylamine used as a catalyst to facilitate the formation of the urea derivative.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Ammonia or primary amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and chlorinated derivatives .

Scientific Research Applications

[(2-Chlorophenyl)methyl]urea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Chlorophenyl)methyl]urea is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chlorophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVBUXOIGWQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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